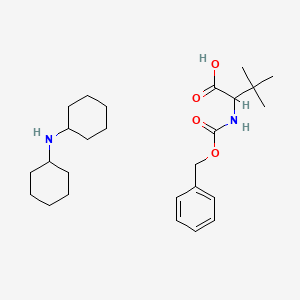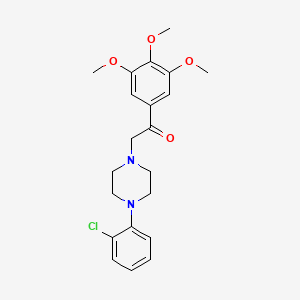
S-(2-Amino-2-carboxyethyl)-D-homocysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Amino-2-carboxyethyl)-D-homocysteine: is a sulfur-containing amino acid derivative. It is also known as cystathionine, which plays a crucial role in the metabolism of methionine and cysteine. This compound is involved in the transsulfuration pathway, where it acts as an intermediate in the conversion of homocysteine to cysteine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine typically involves the condensation of homocysteine with serine. This reaction is catalyzed by the enzyme cystathionine beta-synthase. The reaction conditions usually require a physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically modified microorganisms that overexpress cystathionine beta-synthase. The fermentation broth is then subjected to purification processes to isolate the desired compound.
化学反応の分析
Types of Reactions:
Oxidation: S-(2-Amino-2-carboxyethyl)-D-homocysteine can undergo oxidation to form cysteine sulfinic acid.
Reduction: It can be reduced to form homocysteine and serine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Amino group can react with acylating agents, while the carboxyl group can react with alcohols in the presence of a dehydrating agent.
Major Products:
Oxidation: Cysteine sulfinic acid.
Reduction: Homocysteine and serine.
Substitution: Various acylated or esterified derivatives.
科学的研究の応用
Chemistry: S-(2-Amino-2-carboxyethyl)-D-homocysteine is used as a building block in the synthesis of peptides and proteins. It is also used in the study of sulfur-containing amino acids and their metabolic pathways.
Biology: In biological research, this compound is used to study the transsulfuration pathway and its role in cellular metabolism. It is also used to investigate the regulation of homocysteine levels in the body.
Medicine: this compound is studied for its potential role in preventing cardiovascular diseases by regulating homocysteine levels. It is also being researched for its potential therapeutic effects in neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. It is also used in the synthesis of sulfur-containing compounds for various applications.
作用機序
S-(2-Amino-2-carboxyethyl)-D-homocysteine exerts its effects primarily through its role in the transsulfuration pathway. It acts as an intermediate in the conversion of homocysteine to cysteine, which is essential for the synthesis of glutathione, a major antioxidant in the body. The molecular targets include enzymes like cystathionine beta-synthase and cystathionine gamma-lyase, which catalyze the formation and breakdown of this compound.
類似化合物との比較
Homocysteine: An amino acid that is a precursor to S-(2-Amino-2-carboxyethyl)-D-homocysteine.
Cysteine: An amino acid that is formed from the breakdown of this compound.
Methionine: An essential amino acid that is converted to homocysteine in the body.
Uniqueness: this compound is unique due to its role as an intermediate in the transsulfuration pathway. Unlike homocysteine and methionine, it directly participates in the synthesis of cysteine and glutathione, making it crucial for maintaining cellular redox balance and preventing oxidative stress.
特性
CAS番号 |
6899-07-6 |
|---|---|
分子式 |
C7H14N2O4S |
分子量 |
222.26 g/mol |
IUPAC名 |
(2R)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m1/s1 |
InChIキー |
ILRYLPWNYFXEMH-CNZKWPKMSA-N |
異性体SMILES |
C(CSCC(C(=O)O)N)[C@H](C(=O)O)N |
正規SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)


![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)

![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)

![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)
